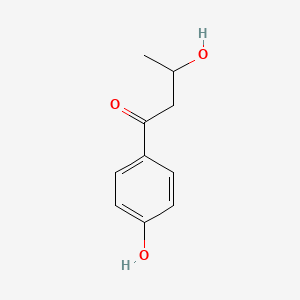

3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

829-44-7 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-hydroxy-1-(4-hydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H12O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3 |

InChI Key |

VYNGWEOWCIYIDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations

General Synthetic Routes to β-Hydroxyketones and Related Aromatic Butanones

The construction of β-hydroxyketone scaffolds and related aromatic butanones relies on fundamental organic reactions that facilitate carbon-carbon bond formation and functional group interconversions.

Aldol (B89426) condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds and is a primary method for creating β-hydroxyketones. perlego.comwikipedia.org This reaction involves the nucleophilic addition of an enol or enolate ion to a carbonyl compound, resulting in a β-hydroxyaldehyde or β-hydroxyketone. wikipedia.orgjove.com The reaction can be catalyzed by either an acid or a base. wikipedia.orgresearchgate.net

In a typical base-catalyzed mechanism, a base abstracts an α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule to form a tetrahedral intermediate. perlego.com Subsequent protonation yields the β-hydroxyketone. perlego.com The reaction is reversible, and under more vigorous conditions, such as elevated temperatures, the β-hydroxyketone can undergo dehydration to form an α,β-unsaturated ketone. perlego.comjove.com

A "crossed" or "mixed" aldol condensation occurs when two different carbonyl compounds are used. jove.com To minimize the formation of a complex mixture of products, one of the carbonyl compounds is often chosen to be non-enolizable, meaning it lacks α-hydrogens. wikipedia.org For instance, the reaction between an aldehyde and a ketone generally results in the ketone acting as the nucleophile. wikipedia.org

The Claisen-Schmidt condensation is a specific type of aldol condensation that involves an aromatic aldehyde or ketone, often in the presence of a base catalyst. researchgate.net This approach is particularly relevant for the synthesis of aromatic butanones.

The synthesis and modification of β-hydroxyketones can also be achieved through selective hydroxylation and chemoselective reduction or oxidation reactions.

Selective Hydroxylation: The direct and selective hydroxylation of C-H bonds is a challenging but powerful tool in organic synthesis. nih.gov For aromatic compounds, enzymatic hydroxylation using biocatalysts like cytochrome P450 monooxygenases or peroxidases offers an elegant and efficient method for introducing hydroxyl groups with high selectivity. semanticscholar.orgnih.gov Chemical methods for aromatic hydroxylation often involve metal-promoted C-H functionalization. For instance, imine directing groups in conjunction with copper and hydrogen peroxide can facilitate regioselective hydroxylation of unsymmetrical ketones. nih.gov The regioselectivity of these reactions can often be controlled by tuning the electronic properties of the substrate and the directing group. nih.gov

Chemoselective Reduction/Oxidation: Chemoselectivity is crucial when a molecule contains multiple reactive functional groups. In the context of diketones, for example, it is possible to selectively reduce one carbonyl group over another. Rhodium-catalyzed deoxygenative reduction of 1,3-diketones has been shown to exhibit high regioselectivity for the aliphatic carbonyl group over an aromatic carbonyl group. acs.org The reduction of α,β-unsaturated ketones (enones) presents a challenge as the reducing agent can attack either the carbonyl group or the alkene. libretexts.org The Luche reduction, using sodium borohydride (B1222165) in the presence of a lanthanide chloride like CeCl₃, is a well-known method for the selective 1,2-reduction of the carbonyl group in enones to form allylic alcohols. libretexts.orgacgpubs.org Conversely, selective oxidation of a secondary alcohol to a ketone in the presence of other oxidizable groups can be achieved using specific reagents and conditions.

4-Hydroxybenzaldehyde (B117250) is a versatile and readily available precursor for the synthesis of various aromatic compounds, including aromatic butanones. taylorandfrancis.com One of the most common and industrially relevant methods for synthesizing raspberry ketone, a structurally related compound, is through the aldol condensation of 4-hydroxybenzaldehyde with acetone (B3395972). researchgate.netshokubai.org This reaction, typically carried out in the presence of a base, forms 4-(4-hydroxyphenyl)but-3-en-2-one (p-hydroxybenzalacetone), which is then catalytically hydrogenated to yield the saturated ketone. researchgate.netshokubai.org

A one-pot synthesis of raspberry ketone from 4-hydroxybenzaldehyde and acetone has been developed using bifunctional catalysts, such as palladium loaded on a mixed oxide of zinc and lanthanum. shokubai.org In this system, the basic sites of the catalyst promote the aldol condensation, while the metal sites facilitate the subsequent reduction of the α,β-unsaturated ketone. shokubai.org

Another approach involves the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one in the presence of a solid acid catalyst, such as acid-activated Montmorillonite clay. google.com This method provides a more environmentally friendly alternative to traditional liquid acid catalysts.

Furthermore, biotechnological routes are being explored for the synthesis of raspberry ketone and its derivatives. These methods often utilize engineered microorganisms or isolated enzymes to convert precursors like p-coumaroyl-CoA, which can be derived from the phenylpropanoid pathway, into the desired butanone structure. nih.gov

Enantioselective Synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one Stereoisomers

The enantioselective synthesis of chiral molecules, such as the stereoisomers of this compound, is of significant importance, particularly in the context of pharmaceuticals and biologically active compounds. The development of methods to produce single enantiomers is a key area of research.

Chiral cyclic 3-hydroxy ketones are valuable building blocks in the synthesis of natural products and bioactive compounds. acs.org One strategy for their synthesis is the desymmetric enantioselective reduction of cyclic 1,3-diketones. This can be achieved using chiral organocatalysts, such as P-stereogenic phosphinamides, which have been shown to be effective in providing chiral cyclic 3-hydroxy ketones with high enantioselectivities and diastereoselectivities. acs.org

Biotechnological approaches, such as enzymatic kinetic resolution of racemic alcohols or esters, are also widely used for the preparation of optically active compounds. researchgate.net This could involve the selective acylation or hydrolysis of one enantiomer of a racemic mixture of this compound, allowing for the separation of the two stereoisomers.

Rational Design and Synthesis of Novel Derivatives of this compound

The rational design and synthesis of novel derivatives of this compound can lead to compounds with improved or novel biological activities. This often involves the strategic modification of different parts of the molecule.

The 4-hydroxyphenyl moiety is a common pharmacophore in many biologically active compounds and is often a key site for modification in drug design. nih.govbiomedres.us Altering this part of the molecule can influence properties such as solubility, receptor binding affinity, and metabolic stability. biomedres.us

One common strategy is the alkylation or acylation of the phenolic hydroxyl group . This can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor. For example, methylation of the hydroxyl group would yield a methoxy (B1213986) derivative.

Another approach is the introduction of substituents onto the aromatic ring . The addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and influence its interactions with biological targets. mdpi.com For instance, the introduction of fluorine atoms can enhance binding affinity and improve metabolic stability. nih.gov The position of the new substituent is also critical and can be directed by the existing hydroxyl group.

Bioisosteric replacement is another powerful tool in drug design. This involves replacing the hydroxyl group or the entire phenyl ring with other functional groups or ring systems that have similar steric and electronic properties but may lead to improved pharmacokinetic or pharmacodynamic profiles.

The synthesis of these modified derivatives would typically involve starting with a correspondingly substituted precursor, such as a modified 4-hydroxybenzaldehyde or 4-hydroxyacetophenone, and then following one of the general synthetic routes outlined previously. For example, a substituted 4-hydroxybenzaldehyde could be used in an aldol condensation to introduce modifications to the 4-hydroxyphenyl ring.

Table of Compounds

Approaches for Altering the Butanone Side Chain

The butanone side chain of this compound, specifically the -C(O)-CH₂-CH(OH)-CH₃ moiety, offers several reactive sites for chemical modification. These sites include the α-carbon to the ketone (C2), the ketone carbonyl group itself (C1), and the hydroxyl group (C3). Strategic alteration of this side chain allows for the synthesis of a diverse range of derivatives.

Key transformations focus on carbon-carbon bond formation to extend or branch the chain, and functional group interconversion to introduce new chemical properties. wikipedia.org

Aldol Condensation at the α-Carbon: The presence of the carbonyl group at C1 makes the protons on the adjacent methylene (B1212753) group (C2) acidic. In the presence of a base, this position can be deprotonated to form an enolate ion. This enolate is a potent nucleophile that can react with various electrophiles, most notably aldehydes and ketones, in a reaction known as the Aldol condensation. sigmaaldrich.comiitk.ac.in This reaction is a powerful tool for creating new carbon-carbon bonds at the C2 position, effectively elongating or branching the butanone side chain. magritek.com For instance, a crossed-aldol condensation with a substituted benzaldehyde (B42025) would yield a more complex β-hydroxy ketone structure, which can subsequently be dehydrated to form an α,β-unsaturated ketone. beyondbenign.org

Modifications at the C3-Hydroxyl Group: The secondary alcohol at the C3 position is a versatile handle for derivatization. Standard organic transformations can be employed to convert the hydroxyl group into other functional moieties, thereby altering the molecule's physicochemical properties.

Esterification and Etherification: The hydroxyl group can be readily converted into an ester by reaction with acyl chlorides or carboxylic anhydrides, or into an ether via reactions such as the Williamson ether synthesis. These derivatization strategies can improve properties like solubility or introduce new functionalities. libretexts.orgnih.gov

Oxidation: Oxidation of the secondary alcohol at C3 using appropriate oxidizing agents would yield a diketone, specifically 1-(4-hydroxyphenyl)butane-1,3-dione.

Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles. This allows for the introduction of halides, azides, nitriles, and other functional groups at the C3 position.

Transformations of the C1-Carbonyl Group: The ketone at the C1 position can also be a target for modification.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, which would transform the parent molecule into 1-(4-hydroxyphenyl)butane-1,3-diol.

Homologation: Advanced synthetic methods involving transition-metal-catalyzed C-C bond cleavage and subsequent coupling reactions could potentially be used to homologate aryl ketones, thereby extending the side chain from the carbonyl end. nih.gov

The following table summarizes potential modifications to the butanone side chain:

| Target Position | Reaction Type | Reagents/Conditions | Resulting Structure/Functional Group | Reference |

|---|---|---|---|---|

| C2 (α-carbon) | Aldol Condensation | Base (e.g., NaOH, KOH), Aldehyde/Ketone (R-CHO/R₂C=O) | Chain extension/branching at C2 with a β-hydroxy carbonyl | sigmaaldrich.comiitk.ac.in |

| C3 (Hydroxyl) | Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) | 1,3-Diketone | youtube.com |

| C3 (Hydroxyl) | Esterification | Acyl chloride (R-COCl), Base | Ester (-O-C(O)-R) | libretexts.org |

| C1 (Carbonyl) | Reduction | Reducing agent (e.g., NaBH₄) | Secondary alcohol (Diol formation) | youtube.com |

| C1 (Carbonyl) | Homologation | Transition metal catalysis (e.g., Pd-catalyzed coupling) | Long-chain ketone or aldehyde | nih.gov |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.gov The goal is to develop new chemical entities with potentially enhanced activity, dual modes of action, or improved selectivity profiles compared to the individual parent molecules. nih.govacs.org The this compound scaffold, with its phenolic and β-hydroxy ketone features, serves as a viable starting point for the design of such hybrid molecules.

A common and effective approach for generating hybrid molecules from ketone-containing scaffolds is through the synthesis of chalcone-like intermediates. Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for synthesizing a wide variety of heterocyclic compounds. acs.orgnih.gov

Synthetic Strategy via Chalcone (B49325) Intermediates: The synthesis of hybrid molecules can be initiated through a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aryl ketone and an aromatic aldehyde. nih.govresearchgate.net In this context, the 1-(4-hydroxyphenyl)butan-1-one portion of the scaffold can react with various substituted aromatic or heteroaromatic aldehydes. Although the C3-hydroxyl group adds complexity, a plausible pathway involves the formation of an α,β-unsaturated ketone system. This chalcone-like intermediate can then undergo cyclization reactions with appropriate reagents to incorporate diverse heterocyclic systems.

Examples of Hybrid Molecules from Related Scaffolds: Research on analogous phenolic ketone and chalcone scaffolds has demonstrated the successful synthesis of numerous hybrid molecules incorporating bioactive heterocyclic moieties.

Quinoline (B57606) Hybrids: Chalcone-quinoline hybrids have been synthesized by coupling the two scaffolds, often through a linker, to explore their potential as therapeutic agents. nih.gov

Pyrazole/Pyrazoline Hybrids: Chalcone intermediates readily react with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield pyrazoline rings, a common five-membered heterocycle found in many biologically active compounds. researchgate.net

Benzimidazole Hybrids: Multi-step synthetic routes have been developed to first prepare chalcones and then couple them with other scaffolds, such as 2-chloromethyl-1H-benzimidazole, to generate novel hybrid molecules. researchgate.netacs.org

Piperazine (B1678402) Hybrids: The chalcone scaffold can be modified, for example, through nucleophilic aromatic substitution, to incorporate a piperazine ring, which is then further acylated or sulfonylated to produce a library of hybrid compounds. acs.org

The following table outlines strategies for developing hybrid molecules based on the core scaffold:

| Hybrid Moiety | General Synthetic Strategy | Key Intermediate | Resulting Hybrid Class | Reference |

|---|---|---|---|---|

| Quinoline | Claisen-Schmidt condensation followed by coupling with a quinoline derivative. | Chalcone-like α,β-unsaturated ketone | Chalcone-Quinoline Hybrid | nih.govacs.org |

| Pyrazoline | Claisen-Schmidt condensation, followed by cyclization with hydrazine hydrate. | Chalcone-like α,β-unsaturated ketone | Phenylbutan-one-Pyrazoline Hybrid | researchgate.net |

| Benzimidazole | Multi-step synthesis involving chalcone formation and subsequent coupling with a substituted benzimidazole. | Chalcone-like α,β-unsaturated ketone | Benzimidazole-Pyrazoline Hybrid (via chalcone) | researchgate.netacs.org |

| Piperazine | Chalcone synthesis followed by nucleophilic substitution and further derivatization. | Fluorinated Chalcone derivative | Chalcone-Piperazine Hybrid | acs.org |

These strategies highlight the versatility of the 1-(4-hydroxyphenyl)butan-1-one scaffold as a building block for creating complex hybrid molecules with potential applications in various scientific fields.

Investigations into Biological Activities and Underlying Molecular Mechanisms

Assessment of Antiproliferative and Anticancer Mechanisms of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one and its Analogs

The potential of this compound and its analogs as anticancer agents has been explored through various in vitro studies. These investigations have shed light on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with processes crucial for tumor progression and metastasis.

In vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

The cytotoxic effects of analogs of this compound have been evaluated against a range of human cancer cell lines. One of the most studied analogs is Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one). Studies have shown that Raspberry Ketone can inhibit the proliferation of various tumor cells, including those of colorectal cancer. nih.gov

The following interactive data table summarizes the reported IC50 values for Raspberry Ketone and another related hydroxyphenyl butanone analog against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound/Analog | Cancer Cell Line | Cell Line Description | IC50 Value |

| Raspberry Ketone | HCT116 | Human Colorectal Carcinoma | 53.65 ± 4.60% inhibition at experimental concentration |

| Raspberry Ketone | LOVO | Human Colorectal Adenocarcinoma | 50.39 ± 2.81% inhibition at experimental concentration |

| Hydroxyphenyl Butanone | HCT116 | Human Colorectal Carcinoma | 48.60 ± 6.10% inhibition at high dose |

| Hydroxyphenyl Butanone | LOVO | Human Colorectal Adenocarcinoma | 54.36 ± 2.65% inhibition at high dose |

It is important to note that the data for Raspberry Ketone and hydroxyphenyl butanone in the table is presented as percentage inhibition at a specific concentration rather than a precise IC50 value. nih.gov This indicates a dose-dependent inhibitory effect on the proliferation of these colorectal cancer cell lines. nih.gov

Elucidation of Cellular Pathways of Apoptosis Induction and Cell Cycle Arrest

Research into the molecular mechanisms behind the antiproliferative effects of these compounds has revealed their ability to induce both apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Studies on Raspberry Ketone have shown that it can induce cell cycle arrest at the G1-S phase transition in colorectal cancer cell lines such as HCT116 and LOVO. nih.gov This arrest is achieved by downregulating the expression of the CyclinD1/CDK4 complex, a key regulator of the G1 phase of the cell cycle. nih.gov

Furthermore, analogs of this compound have been shown to induce apoptosis through the activation of the caspase cascade. In studies on Raspberry Ketone, a decrease in the protein levels of caspase-9 and caspase-3 was observed, suggesting an inhibition of the apoptotic pathway in the context of chemically induced liver injury. nih.gov However, in cancer models, activation of caspases is a key mechanism for inducing apoptosis. For instance, in cyclophosphamide-induced pulmonary toxicity, pretreatment with Raspberry Ketones highlighted their anti-apoptotic potential. mdpi.com The induction of apoptosis by these compounds is a critical component of their anticancer activity, as it leads to the elimination of malignant cells.

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Investigations into hydroxyphenyl butanones have shown their potential to inhibit these processes. For instance, Raspberry Ketone has been found to inhibit the invasion of colorectal cancer cells. nih.gov The mechanism behind this inhibition is linked to the modulation of pathways that also regulate cell proliferation and survival. By interfering with these signaling cascades, these compounds can reduce the metastatic potential of cancer cells. The regulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix and facilitation of cell invasion, is an area of interest in this context. mdpi.com

Modulation of Key Oncogenic Signaling Pathways (e.g., AKT, ERK, Caspase Pathways)

The anticancer effects of this compound analogs are underpinned by their ability to modulate key signaling pathways that are often dysregulated in cancer.

The Wnt/β-catenin pathway, which is abnormally activated in many cancers, particularly colorectal cancer, is a target of hydroxyphenyl butanones. nih.gov Raspberry Ketone has been shown to downregulate the expression of proteins in the Wnt pathway and reduce the nuclear import of β-catenin, a critical step in the activation of this pathway. nih.gov

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a major regulator of inflammation and cell survival, is also modulated by these compounds. Raspberry Ketone has been demonstrated to inhibit the NF-κB pathway, which in turn suppresses the expression of downstream inflammatory and pro-survival genes. nih.govnih.gov This inhibition is a key mechanism for its anti-inflammatory and hepatoprotective effects. nih.gov

The caspase pathway, central to the execution of apoptosis, is also influenced. As mentioned earlier, while some studies in non-cancer models show a reduction in caspase activity, in the context of cancer, the induction of apoptosis would involve the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.gov The interplay between pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell survival and proliferation, is also a likely point of intervention for these compounds, although direct evidence for this compound is still emerging. nih.govnih.gov

Identification of Specific Molecular Targets within Cancer Cells (e.g., Microtubule Assembly)

While the broader signaling pathways affected by hydroxyphenyl butanones are being elucidated, the specific molecular targets within cancer cells are still under investigation. One potential target for anticancer drugs is the microtubule cytoskeleton, which is essential for cell division. wikipedia.org Microtubules are dynamic polymers of tubulin, and their assembly and disassembly are critical for the formation of the mitotic spindle during cell division. wikipedia.org To date, there is no direct evidence to suggest that this compound or its close analog, Raspberry Ketone, directly inhibits microtubule assembly. This remains an area for future research to explore whether these compounds exert their antiproliferative effects through interactions with the tubulin-microtubule system.

Exploration of Anti-inflammatory Actions and Immunomodulatory Effects of this compound and its Analogs

In addition to their anticancer properties, analogs of this compound, particularly Raspberry Ketone, have demonstrated significant anti-inflammatory and potential immunomodulatory effects.

Raspberry Ketone has been shown to reduce the expression of key inflammatory mediators. In a model of hypothalamic inflammation, it reduced the levels of interleukin-6 (IL-6), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov The anti-inflammatory effect of Raspberry Ketone is believed to be mediated, at least in part, by the regulation of the uncoupling protein 2 (UCP2) gene. nih.gov

Further studies have confirmed the anti-inflammatory properties of Raspberry Ketone, showing its ability to inhibit the NF-κB signaling pathway. nih.gov This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and enzymes. nih.gov The antioxidant properties of Raspberry Ketone also contribute to its anti-inflammatory effects by reducing oxidative stress, which is a key driver of inflammation. nih.govresearchgate.net While the immunomodulatory effects are not as extensively studied, the modulation of inflammatory pathways and cytokine production suggests a potential role in regulating immune responses. nih.gov

Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines, iNOS, COX-2) in Cellular Models

There is a lack of specific studies investigating the direct effects of this compound on the production and expression of key pro-inflammatory mediators in cellular models. While research on raspberry ketone has suggested anti-inflammatory properties, it is unclear if this activity is retained, enhanced, or diminished in its 3-hydroxy metabolite. nih.gov Future studies would need to assess the capacity of this specific compound to modulate the release of cytokines and chemokines, and its impact on the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

The influence of this compound on critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt, remains to be elucidated. Understanding whether this metabolite can inhibit the activation of these pathways is crucial for determining its potential as an anti-inflammatory agent. Research on analogous compounds suggests that the modulation of these pathways is a key mechanism for anti-inflammatory effects. nih.gov However, direct evidence for this compound is currently unavailable.

Cellular Mechanisms in Inflammatory Responses of Macrophages and Endothelial Cells

Specific data on the cellular mechanisms of this compound in the inflammatory responses of macrophages and endothelial cells is not present in the current body of scientific literature. Investigations are required to understand its effects on macrophage polarization, phagocytosis, and the expression of adhesion molecules on endothelial cells, which are critical events in the inflammatory process.

Evaluation of Antioxidant Capacity and Oxidative Stress Modulation by this compound and its Analogs

Direct Radical Scavenging Activity (e.g., DPPH assay)

Regulation of Endogenous Antioxidant Defense Systems

There is no specific research detailing the ability of this compound to regulate endogenous antioxidant defense systems. This would involve examining its effects on the expression and activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as its influence on the levels of non-enzymatic antioxidants such as glutathione (GSH).

Cellular Protection against Reactive Oxygen Species-Induced Damage

Experimental evidence demonstrating the protective effects of this compound against cellular damage induced by reactive oxygen species (ROS) is lacking. Future research should focus on its ability to mitigate oxidative stress-induced cell death, lipid peroxidation, and DNA damage in various cell types.

Characterization of Antimicrobial and Antifungal Potentials of this compound and its Analogs

The antimicrobial and antifungal capabilities of this compound and its derivatives have been a subject of structured scientific inquiry. These investigations have systematically evaluated their efficacy against a spectrum of microbial pathogens.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity. Specifically, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent efficacy against multidrug-resistant bacteria. mdpi.com Certain hydrazone derivatives containing heterocyclic substituents displayed potent and broad-spectrum activity. mdpi.com

The introduction of specific chemical groups, such as a 4-OH substituent, has been shown to yield substantial antimicrobial activity against both Gram-positive and Gram-negative pathogens. mdpi.com For instance, some analogs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis with MIC values between 0.5 and 2 µg/mL. mdpi.comnih.gov Activity against Gram-negative pathogens such as E. coli and P. aeruginosa has also been observed, with MIC values typically ranging from 8 to 64 µg/mL. mdpi.com

| Bacterial Strain | Gram Type | Compound Type | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | Hydrazone derivatives | 1-8 | mdpi.comnih.gov |

| Vancomycin-resistant Enterococcus faecalis (VRE) | Gram-Positive | Hydrazone derivatives | 0.5-2 | mdpi.comnih.gov |

| Escherichia coli | Gram-Negative | Hydrazone derivatives | 8-64 | mdpi.com |

| Pseudomonas aeruginosa | Gram-Negative | 4-OH substituted analogs | 16-64 | mdpi.com |

| Acinetobacter baumannii | Gram-Negative | 4-OH substituted analogs | 16 | mdpi.com |

Efficacy against Fungal Species

The antifungal potential of these compounds has also been explored. Analogs such as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone have demonstrated significant activity against fungal species like Candida albicans. gotriple.eunih.gov Studies have shown that these compounds can inhibit filamentation, a key virulence factor in C. albicans. gotriple.eunih.gov

Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited substantial activity against drug-resistant Candida species, including Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. mdpi.com One synthetic derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, showed potent antifungal activity against Aspergillus flavus and Fusarium graminearum. mq.edu.auresearchgate.net

| Fungal Species | Compound Type | MIC (µg/mL) | Source |

|---|---|---|---|

| Candida albicans | 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Synergistic effect at 5 µg/mL with fluconazole | gotriple.eunih.gov |

| Drug-resistant Candida species | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | 8-64 | mdpi.com |

| Candida auris | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | 0.5-64 | mdpi.com |

| Aspergillus flavus | 4-(4-hydroxy-3-nitrophenyl)-2-butanone | Inhibitory effects at 10 mg/mL | mq.edu.au |

| Fusarium graminearum | 4-(4-hydroxy-3-nitrophenyl)-2-butanone | Inhibitory effects at 50 mg/mL | mq.edu.au |

Proposed Mechanisms of Action (e.g., Disruption of Bacterial Cell Walls, Enzyme Inhibition)

The antimicrobial mechanisms of this compound and its analogs are thought to be multifaceted. One proposed mechanism involves the disruption of the microbial cell wall. mdpi.com For instance, microscopy studies on Candida albicans treated with 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone revealed a reduction in cell wall thickness. gotriple.eunih.gov

Another potential mechanism is the inhibition of essential bacterial enzymes. nih.gov For example, some flavonoids, which share structural similarities with the compound , are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov It is also hypothesized that these compounds may interfere with key metabolic pathways, such as folic acid synthesis, which is a target for sulfonamide drugs. mdpi.com The presence of hydroxyl groups on the phenyl ring is considered important for their antibacterial properties. nih.gov

Assessment of Neurobiological Activities and Neuroprotective Effects of this compound and its Analogs

Beyond their antimicrobial properties, these compounds have been investigated for their potential roles in neuroprotection and modulation of neuroinflammation.

Effects on Neuronal Cell Survival under Oxidative Stress Conditions

Compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress. For example, 3',4'-dihydroxyphenylglycol (DHPG), a polyphenol, demonstrated a neuroprotective effect in an experimental model of diabetes by reducing oxidative stress variables. nih.govnih.gov Studies have shown that treatment with such compounds can improve cell viability and reduce the formation of intracellular reactive oxygen species (ROS) and apoptotic bodies in neuronal cells subjected to glutamate-induced oxidative stress. mdpi.com

These neuroprotective effects are often linked to the upregulation of antioxidant enzymes and brain-derived neurotrophic factor (BDNF) through signaling pathways like the TrkB/Akt pathway. mdpi.com The administration of these compounds has been associated with reduced lactate (B86563) dehydrogenase (LDH) efflux, an indicator of cell death, in brain tissue under hypoxic conditions. nih.gov

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a key factor in the progression of neurodegenerative diseases. nih.govnih.gov The modulation of neuroinflammatory pathways presents a promising therapeutic strategy. mdpi.com Analogs of this compound may exert neuroprotective effects by modulating these pathways.

Activation of the Sigma-1 receptor (Sig-1R), a key player in cellular stress signaling, is a potential target for mitigating neuroinflammation. nih.govnih.gov While direct evidence for this compound is still emerging, other phenolic compounds have been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes. mdpi.com This is often achieved by downregulating the production of pro-inflammatory cytokines through the inhibition of signaling pathways such as the MAPK/NF-κB pathway. mdpi.com

Interaction with Neurotransmitter Systems and Receptors (e.g., Dopamine (B1211576) Receptors)

An extensive review of scientific literature and research databases reveals a significant gap in the current understanding of the neuropharmacological profile of this compound. At present, there are no published studies investigating the direct interaction of this specific compound with neurotransmitter systems or any of their associated receptors, including the dopamine receptor family (D1-like and D2-like).

Consequently, data regarding binding affinities, receptor activation or inhibition, or modulation of neurotransmitter release or reuptake by this compound are not available. The potential for this molecule to exert effects on the central nervous system through interaction with dopaminergic or other neurotransmitter pathways remains an unexamined area of research.

Due to the absence of research in this specific area, no data tables detailing receptor binding assays, functional assay results, or in vivo microdialysis studies can be provided. Further scientific investigation is required to determine if this compound possesses any activity related to neurotransmitter systems and to elucidate any potential underlying molecular mechanisms.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features Dictating Biological Activity of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one and its Analogs

The biological profile of this compound is governed by the synergistic effects of its phenolic ring, butanone chain, and the specific functional groups attached to them.

The hydroxyl (-OH) groups are critical determinants of biological activity, primarily by participating in hydrogen bonding with target receptors. The phenolic hydroxyl group, in particular, is a common feature in many biologically active compounds that interact with targets like the estrogen receptor. nih.gov Its position on the phenyl ring is crucial; para-hydroxylation often increases binding affinity by mimicking the phenolic hydroxyl of endogenous ligands like 17β-estradiol. nih.gov Studies on related flavonoid structures confirm that the number and position of free hydroxyl groups significantly influence their biological activities, such as antioxidant capacity. mdpi.com

The hydroxyl group at the 3-position of the butanone chain adds another potential hydrogen bonding site, contributing to the molecule's binding orientation and stability within a receptor's active site. In studies of similar phenolic 3-hydroxy ketones, aromatic hydroxylation was found to be a key factor in their ability to mediate biological responses via estrogen receptors. nih.gov The presence of these polar groups dictates the molecule's interaction with specific amino acid residues in a protein's binding pocket.

Computational studies on raspberry ketone suggest that the phenyl ring is susceptible to electrophilic addition, indicating that metabolism may involve further hydroxylation of the ring. ulster.ac.ukacs.org The introduction of substituents at positions ortho or meta to the hydroxyl group would directly impact this reactivity and could either block or promote certain metabolic transformations, thereby influencing the compound's bioavailability and duration of action.

| Substituent Type (Position) | Example Group | Predicted Effect on Phenolic pKa | Potential Impact on Binding Affinity |

|---|---|---|---|

| Electron-Donating (ortho, meta) | -CH₃, -OCH₃ | Increase (Less Acidic) | May decrease H-bond donor strength but could improve steric fit or hydrophobic interactions. |

| Electron-Withdrawing (ortho, meta) | -Cl, -NO₂ | Decrease (More Acidic) | May increase H-bond donor strength; steric and electronic effects could be positive or negative depending on the receptor. |

| Bulky/Steric Hindrance (ortho) | -C(CH₃)₃ | Variable | Likely to decrease binding affinity by preventing optimal orientation in the binding pocket. |

The length and structure of the aliphatic chain are crucial for correctly positioning the key interacting groups (phenolic hydroxyl and carbonyl) within a receptor binding site. Altering the length of the butanone chain can change the distance between these pharmacophoric elements, potentially disrupting the optimal geometry for binding.

Furthermore, the presence of a chiral center at the 3-position of the butanone chain means that stereochemistry is a critical factor. The spatial arrangement of the hydroxyl group on this chiral carbon dictates how the molecule fits into a three-dimensional binding pocket. Different enantiomers or diastereomers of a compound often exhibit significantly different biological activities and binding affinities due to the specific stereochemical requirements of their biological targets. nih.gov

Stereochemical Influences on Biological Activity and Receptor Binding

The three-dimensional arrangement of atoms, or stereochemistry, is paramount in determining a molecule's biological activity. For this compound, the chiral center at the C-3 position gives rise to two enantiomers, (R) and (S), which can exhibit markedly different interactions with chiral biological macromolecules like receptors and enzymes.

Research on structurally related phenolic 3-hydroxy ketones has provided direct evidence of stereochemistry's impact on receptor binding. In a study evaluating the estrogen receptor (ER) binding of enantiomers of a similar compound, 1-hydroxy-6-(4-hydroxy-phenyl)-1-phenyl-hexan-3-one, significant differences were observed. nih.gov One enantiomer showed high binding affinity for both ERα and ERβ, while the other enantiomer's binding affinity was substantially lower (approximately 40% of the more active isomer). nih.gov This highlights that only one enantiomer may fit optimally into the receptor's binding site, leading to a more stable ligand-receptor complex and a stronger biological response. Such findings underscore the necessity of evaluating stereoisomers independently during drug discovery and development.

| Compound (Enantiomer) | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

|---|---|---|

| Isomer 50a (1-hydroxy-6-(4-hydroxyphenyl)-1-phenyl-hexan-3-one) | ~200% | ~60% |

| Isomer 50b (1-hydroxy-6-(4-hydroxyphenyl)-1-phenyl-hexan-3-one) | ~80% (40% of 50a) | ~24% (40% of 50a) |

Molecular Modeling and Docking Studies for Target Identification and Binding Affinity Prediction

Computational chemistry offers powerful tools for investigating the interactions between small molecules like this compound and their biological targets. Molecular modeling and docking are used to predict binding conformations, estimate binding affinities, and identify potential protein targets.

Density Functional Theory (DFT) is often employed to calculate a molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which can indicate chemical reactivity. ulster.ac.ukacs.orgeurjchem.com For the related raspberry ketone, analysis of its frontier molecular orbitals revealed a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring, providing a theoretical basis for its reactivity and metabolic profile. ulster.ac.ukacs.org

Molecular docking simulations are used to place a ligand into the binding site of a target protein in silico. These simulations predict the preferred binding pose and calculate a scoring function to estimate the binding affinity. For analogs of this compound, computer modeling has been successfully used to rationalize differences in relative binding affinities observed between stereoisomers. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of other phenolic compounds with estrogen receptors have shown that the phenolic hydroxyl group is essential for anchoring the ligand in the binding pocket, often interacting with key amino acid residues like Glu353 and Arg394 in ERα. These computational approaches are invaluable for guiding the design of new analogs with improved potency and selectivity.

In silico Prediction of Reactivity Patterns and Electron Density Distributions

In silico analysis, particularly using methods rooted in quantum chemistry, allows for the detailed examination of a molecule's electronic structure, which is fundamental to its chemical reactivity.

Conceptual Density Functional Theory (DFT) is a primary tool for predicting reactivity. researchgate.net By calculating the distribution of electrons, DFT can identify sites within a molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT calculations help in understanding and predicting chemical behavior.

For the related isomer, Raspberry Ketone, DFT analysis has been used to elucidate its reactivity. ulster.ac.uk An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this process. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. ulster.ac.uknih.gov A smaller gap suggests higher reactivity. For Raspberry Ketone in an aqueous environment, the HOMO-LUMO energy separation was calculated to be approximately 7.8 eV, which suggests moderate chemical reactivity. ulster.ac.uknih.gov

Furthermore, the analysis of these frontier orbitals reveals specific reactivity patterns. For Raspberry Ketone, this analysis indicated a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene ring. ulster.ac.uknih.gov Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Table 1: Conceptual DFT-Derived Reactivity Indices for Raspberry Ketone (Illustrative) (Note: This data is for the isomer 4-(4-hydroxyphenyl)-butan-2-one and serves as an example of typical computational outputs.)

| Parameter | Value (in aqueous environment) | Interpretation |

| HOMO-LUMO Gap | ~ 7.8 eV | Indicates moderate chemical reactivity. |

| Predicted Nucleophilic Site | Carbonyl Carbon | Susceptible to attack by electron-rich species. |

| Predicted Electrophilic Site | Benzene Ring | Susceptible to attack by electron-poor species. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are highly valuable in drug discovery and toxicology for predicting the activity of new or untested chemicals. researchgate.net

QSAR models are built by correlating physicochemical descriptors of a series of compounds with their known activities. These descriptors can quantify properties such as lipophilicity (logP), electronic effects, and steric shape. Once a statistically robust model is developed, it can be used to predict the activity of compounds that have not been synthesized or tested.

For this compound, a QSAR model has been cited in the SAS System database, which predicted its carcinogenic hazard level as low, with a classification of "mild toxicity". cmdm.tw However, the model's reliability was noted as relatively low. cmdm.tw This highlights a critical aspect of QSAR: the predictive power and reliability of a model are highly dependent on the quality and diversity of the data used to build it.

The development of robust QSAR models often relies on data from a series of related compounds. For instance, a QSAR analysis was performed on a series of 4-hydroxybiphenyl derivatives to model their antagonist activity on the estrogen receptor beta (ERβ). researchgate.net This study demonstrated that the biological activity was dependent on a combination of molecular weight, substituent distribution, van der Waals volume, and molecular shape. researchgate.net

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of molecules. mdpi.com These methods are particularly useful for understanding ligand-receptor interactions by mapping the steric, electrostatic, and hydrophobic fields of the molecules and correlating them with activity. mdpi.com For a compound like this compound, a 3D-QSAR study could provide detailed insights into how modifications to its structure would affect its binding to a specific biological target.

Table 2: Example of Descriptors Used in QSAR Modeling

| Descriptor Type | Example Parameter | Property Represented |

| Lipophilic | logP | Partitioning between octanol (B41247) and water; membrane permeability. |

| Electronic | Hammett constants (σ) | Electron-donating or withdrawing nature of substituents. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Topological | Wiener Index | Molecular branching and shape. |

| Quantum Chemical | HOMO/LUMO Energies | Electron donor/acceptor capabilities, reactivity. |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Isolation, Separation, and Quantification in Research Samples

Chromatographic methods are indispensable for separating 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one from reaction mixtures, natural extracts, or biological samples, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like phenolic ketones. Reverse-phase HPLC (RP-HPLC) would be the standard approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, its hydroxyl and phenolic groups confer a degree of polarity, while the phenyl ring and butyl chain provide hydrophobic character, making it well-suited for this technique.

A typical HPLC method would be scalable for both analytical quantification and preparative isolation of the compound. For mass spectrometry-compatible applications, volatile buffers like formic acid would be used instead of phosphoric acid. sielc.com

Illustrative HPLC Conditions for a Structurally Related Compound (Based on methodology for 4-(4-Hydroxyphenyl)butan-2-one)

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |

| Detection | UV-Vis Detector |

| Application | Analytical quantification, impurity profiling, preparative separation |

This data is illustrative for a related isomer and serves as a likely starting point for method development for this compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the target compound's hydroxyl groups may require derivatization (e.g., silylation) to increase volatility and thermal stability, GC-MS is highly effective for separation and identification. It is particularly useful for monitoring the compound in synthesis reaction mixtures. For instance, GC analysis has been used to determine the selectivity of reactions producing the related compound 4-(4-hydroxyphenyl)butan-2-one. google.com The mass spectrometer fragments the eluted compound into a unique pattern, or mass spectrum, which serves as a molecular fingerprint for definitive identification.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are crucial for confirming the molecular structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy each provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons (typically in the 6.8-8.0 ppm range), the methine proton adjacent to the secondary alcohol, the methylene (B1212753) protons, and the terminal methyl group protons. The splitting patterns (e.g., doublets, triplets, multiplets) would confirm the connectivity of the carbon skeleton.

¹³C NMR would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon (typically >195 ppm), the aromatic carbons, and the aliphatic carbons of the butanone chain. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenolic & Alcoholic O-H | Stretching, H-bonded | 3550–3200 (broad) |

| Aromatic C-H | Stretching | 3100–3000 |

| Aliphatic C-H | Stretching | 3000–2850 |

| Aryl Ketone C=O | Stretching | 1685–1665 |

| Aromatic C=C | Stretching | ~1600, ~1500 |

These predictions are based on standard IR correlation tables and data from analogous compounds. rsc.org

Ultraviolet-Visible (UV) Spectroscopy provides information about conjugated systems within a molecule. The 4-hydroxyphenyl ketone moiety in the target compound contains a chromophore that absorbs UV light. The UV spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax) corresponding to electronic transitions within the aromatic ring and carbonyl group. This technique is particularly useful for quantitative analysis using a calibration curve according to the Beer-Lambert law.

Bioanalytical Methods for Detection and Quantification in in vitro and in vivo Biological Matrices

Analyzing this compound in biological matrices such as plasma, urine, or cell lysates presents unique challenges due to the complexity of the matrix and the typically low concentrations of the analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its exceptional sensitivity and selectivity.

The development of a robust LC-MS/MS method would involve several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix is critical. This often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.

Chromatographic Separation: An optimized HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is used to separate the target compound from other metabolites and matrix components before it enters the mass spectrometer.

Mass Spectrometric Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and allowing for accurate quantification.

For example, a sensitive LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method was developed for the analysis of a related compound, 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB), in human oral cells. nih.gov This study involved acid hydrolysis of DNA, solid-phase extraction for sample cleanup, and subsequent LC-MS/MS analysis, demonstrating the capability of this technique to quantify trace levels of butanone derivatives in complex biological samples. nih.gov A similar approach would be highly effective for studying the pharmacokinetics or metabolic fate of this compound in preclinical research.

Future Perspectives and Advanced Research Directions

Exploration of Unidentified Molecular Targets and Signaling Pathways

The precise molecular targets and signaling pathways modulated by 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one have not yet been identified. Future research should prioritize the de-orphanization of this compound's biological activity. A logical starting point would be to investigate whether it interacts with targets known to be affected by its well-studied isomer, Raspberry Ketone.

Studies on Raspberry Ketone have suggested its involvement in several key pathways:

Peroxisome Proliferator-Activated Receptor-α (PPAR-α): Raspberry Ketone has been shown to activate PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism and the expression of antioxidant enzymes like catalase and superoxide (B77818) dismutase. mdpi.commdpi.com

Nrf2 Pathway: Pre-treatment with Raspberry Ketone has been observed to upregulate Nuclear factor erythroid 2-related factor 2 (Nrf-2), a master regulator of the antioxidant response that helps protect against oxidative stress. mdpi.comnih.gov

HO-1/Wnt/β-catenin Signaling: Anti-adipogenic effects of Raspberry Ketone may be exerted through the modulation of the HO-1/Wnt/β-catenin signaling pathway. ncats.io

Advanced research could employ techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and chemoproteomics to identify the direct binding partners of this compound. Subsequent cell-based assays and transcriptomic analyses could then map the downstream signaling cascades it influences.

| Potential Molecular Target/Pathway (Inferred from Raspberry Ketone) | Function | Potential Research Approach |

|---|---|---|

| PPAR-α | Nuclear receptor involved in lipid metabolism and antioxidant gene expression. mdpi.commdpi.com | Receptor binding assays, reporter gene assays. |

| Nrf2 Signaling Pathway | Master regulator of cellular antioxidant response. mdpi.comnih.gov | Western blot for Nrf2 activation, qPCR for downstream target genes. |

| HO-1/Wnt/β-catenin Signaling | Pathway involved in adipogenesis and cellular development. ncats.io | Analysis of β-catenin localization and target gene expression. |

Investigation of Potential Natural Occurrence and Biosynthetic Pathways (analogous to related compounds)

While this compound itself has not been extensively cataloged in nature, a closely related compound, 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one, has been reported in organisms such as Aeschynanthus bracteatus and Pseudolarix amabilis. nih.gov This suggests that butanone analogs like the subject compound may also exist in the plant kingdom, awaiting discovery.

The biosynthetic pathway for this compound is unknown, but the well-documented pathway for Raspberry Ketone provides a robust model for future investigation. mdpi.comnih.gov The biosynthesis of Raspberry Ketone is a two-step process originating from the phenylpropanoid pathway. nih.gov

Step 1: The pathway begins with the condensation of p-coumaroyl-CoA (an intermediate of lignin (B12514952) synthesis) with one molecule of malonyl-CoA. This reaction is catalyzed by Benzalacetone synthase (BAS), a type III polyketide synthase, to form p-hydroxybenzalacetone (B51942). mdpi.comfrontiersin.org

Step 2: The double bond of p-hydroxybenzalacetone is then reduced by an NADPH-dependent benzalacetone reductase (BAR) to yield the final Raspberry Ketone product. mdpi.comfrontiersin.org

Future research could involve screening plant extracts using advanced analytical techniques like LC-MS/MS to identify natural sources of this compound. Furthermore, genomic and transcriptomic analysis of candidate species could uncover novel synthases and reductases responsible for its biosynthesis.

| Enzyme (from Raspberry Ketone Pathway) | Reaction Catalyzed | Substrates |

|---|---|---|

| Benzalacetone synthase (BAS) | Condensation reaction to form the C6-C4 skeleton. mdpi.comnih.govfrontiersin.org | p-coumaroyl-CoA, malonyl-CoA |

| Benzalacetone reductase (BAR) | NADPH-dependent reduction of an α,β-unsaturated double bond. mdpi.comfrontiersin.org | p-hydroxybenzalacetone |

Development of Advanced Synthetic Methodologies for Scalable and Sustainable Production

The development of efficient, scalable, and environmentally sustainable synthetic routes is crucial for enabling in-depth study and potential commercialization of this compound. While specific advanced methodologies for this compound are not established, progress in the synthesis of its isomer, Raspberry Ketone, highlights promising directions.

Traditional synthesis of Raspberry Ketone often involves the condensation of p-hydroxybenzaldehyde with acetone (B3395972). mdpi.com However, modern research focuses on greener and more efficient alternatives. One such advanced approach is the use of solid acid catalysts for Friedel-Crafts alkylation. An eco-friendly process has been developed for producing Raspberry Ketone by reacting phenol (B47542) with 4-hydroxybutan-2-one using an acid-activated Montmorillonite clay catalyst. This method demonstrates high selectivity (75-81%) and good yield (35-55%) and utilizes a reusable catalyst. google.com

Another frontier is the implementation of continuous flow synthesis. Scalable, two-step continuous flow processes have been designed for the production of 4-aryl-2-butanones, including Raspberry Ketone. acs.org These systems, which can involve an initial reaction (e.g., aldol (B89426) condensation) followed by selective hydrogenation in a fixed-bed reactor, offer superior control, safety, and throughput compared to batch processing. acs.org Adapting these advanced catalytic and continuous flow technologies could provide a robust platform for the sustainable production of this compound.

| Synthetic Methodology | Description | Advantages for Future Development |

|---|---|---|

| Solid Acid Catalysis | Friedel-Crafts alkylation using reusable catalysts like acid-activated Montmorillonite clay. google.com | Eco-friendly, high selectivity, reusable catalyst, reduced waste. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a microreactor or capillary tube system. acs.org | Enhanced scalability, improved safety, precise control over reaction parameters, high throughput. |

Comprehensive Investigation of Synergistic Effects with Other Bioactive Compounds

The biological effects of a single compound can often be amplified or modified when combined with other bioactive molecules. Such synergistic interactions are a key area of research in pharmacology and nutrition, yet they remain uninvestigated for this compound.

A compelling case for exploring synergy comes from a study on Raspberry Ketone combined with Resveratrol, another natural phenolic compound. This research demonstrated that the co-administration of Raspberry Ketone and Resveratrol provided significantly greater hepatoprotection against CCl4-induced oxidative stress and non-alcoholic steatohepatitis (NASH) in rats than either compound alone. nih.gov The combination led to a more significant reduction in elevated plasma markers and lipid profiles. nih.govresearchgate.net Furthermore, pharmacokinetic analysis revealed that the combination exhibited greater stability in simulated gastrointestinal fluids and augmented relative bioavailability. nih.gov

Future studies should be designed to screen this compound in combination with a panel of other well-characterized bioactive compounds (e.g., flavonoids, other polyphenols, vitamins). Such investigations could uncover synergistic or antagonistic effects on various biological processes, potentially leading to the development of more effective multi-component formulations.

Application of High-Throughput Screening and Omics Technologies in Biological Studies

To accelerate the biological characterization of this compound, modern high-throughput and systems-level approaches are essential.

High-Throughput Screening (HTS) allows for the rapid testing of a compound against thousands of biological targets or in thousands of different cellular conditions simultaneously. researchgate.net By utilizing libraries of natural phenolic compounds, HTS can efficiently screen for novel activities, such as antioxidant, anti-inflammatory, or antimicrobial effects. selleckchem.comchemfaces.com Miniaturized platforms can be developed to screen thousands of combinations of coating precursors in a single run, enabling the discovery of new functional materials. nih.gov

Omics Technologies (genomics, transcriptomics, proteomics, metabolomics) provide a holistic view of the cellular response to a chemical stimulus. nih.gov These technologies are particularly powerful for hypothesis generation and for understanding complex biological systems. For instance, omics approaches have been instrumental in the bio-engineering of microorganisms like Saccharomyces cerevisiae to reconstruct and optimize the biosynthetic pathway for Raspberry Ketone. mdpi.com Applying transcriptomics (RNA-Seq) and metabolomics to cells or tissues treated with this compound could reveal the full spectrum of altered genes, proteins, and metabolites, thereby uncovering its mechanism of action and identifying novel biomarkers of its activity.

Rational Design of Next-Generation Derivatives Based on Advanced SAR and Computational Insights

Rational drug design aims to optimize the biological activity of a compound by making targeted modifications to its chemical structure. This process relies heavily on understanding the Structure-Activity Relationship (SAR) and leveraging computational chemistry. gardp.org

Currently, no SAR studies have been published for this compound. Future research could begin by synthesizing a library of derivatives with modifications at key positions (e.g., the phenolic hydroxyl group, the secondary alcohol, the aromatic ring) and screening them for a specific biological activity. For example, a study on Raspberry Ketone found that acylation of its hydroxyl group to create ester derivatives significantly improved its antifungal activity. researchgate.net

Computational chemistry offers a powerful predictive tool to guide this process. ulster.ac.uk An in silico analysis of Raspberry Ketone using Density Functional Theory (DFT) has provided a detailed overview of its chemistry, including its reactivity, electrode potential, and solubility. nih.govnih.gov Such studies can predict sites on the molecule that are prone to nucleophilic or electrophilic attack by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govnih.gov This information is invaluable for predicting metabolic pathways and for rationally designing derivatives with enhanced stability, bioavailability, or potency. Applying similar computational models to this compound would provide foundational insights to guide the synthesis of next-generation analogs.

| Computed Physicochemical Property (of Raspberry Ketone) | Value | Significance for Rational Design |

|---|---|---|

| Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 kJ·mol⁻¹ | Provides fundamental data on molecular stability. nih.gov |

| pKa | 9.95 | Predicts ionization state at physiological pH, affecting solubility and membrane transport. nih.gov |

| logD (at pH 7.4) | 1.84 | Indicates lipophilicity and potential for crossing biological membranes. nih.gov |

| Formal Electrode Potential | 1.29 V (vs SHE) | Suggests potential for antioxidant activity. nih.gov |

| HOMO–LUMO Energy Separation | ~7.8 eV | Indicates moderate chemical reactivity. nih.govnih.gov |

Q & A

Q. What are the optimized synthetic routes for 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one in academic research?

The compound can be synthesized via Claisen-Schmidt condensation, involving the reaction of 4-hydroxyacetophenone with a suitable aldehyde or ketone under basic conditions. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or methanol), and purification using column chromatography to isolate the product. Impurities can arise from incomplete condensation or side reactions, necessitating rigorous characterization via HPLC or TLC . For structurally similar compounds, protocols involving acid or base catalysis and recrystallization have been reported .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

- X-ray crystallography : Use SHELX software for refinement to resolve the crystal structure, particularly for assessing hydrogen bonding and stereochemistry .

- Spectroscopy : Employ H/C NMR to confirm the hydroxyl and ketone groups, IR spectroscopy for identifying O–H and C=O stretches, and UV-Vis for analyzing conjugation effects. Mass spectrometry (ESI-MS) can validate molecular weight .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (pH 4.6) is effective. Detection at 254 nm ensures sensitivity for phenolic groups. For trace analysis, LC-MS/MS in MRM mode provides higher specificity. Calibration curves should be validated against certified standards .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies may arise from structural analogs (e.g., methoxy-substituted derivatives) or purity issues. Conduct side-by-side assays under standardized conditions (e.g., antioxidant DPPH/ABTS assays) and validate compound purity via HPLC (>98%). Cross-reference with structurally similar compounds, such as 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, to isolate substituent effects .

Q. What experimental strategies assess the stability of this compound under varying storage and physiological conditions?

Perform stress testing:

- Thermal stability : Incubate at 40–60°C for 4 weeks and analyze degradation via LC-MS.

- Photostability : Expose to UV light (320–400 nm) and monitor ketone oxidation products.

- pH stability : Test in buffers (pH 1–10) to simulate gastrointestinal conditions. Store samples at –80°C with desiccants to prevent hygroscopic degradation .

Q. How can computational modeling predict the interactions of this compound with biological targets?

Use molecular docking (e.g., AutoDock Vina) with crystal structure data (if available) or DFT-optimized geometries. Focus on hydrogen bonding with the hydroxyl groups and hydrophobic interactions with the aromatic ring. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.